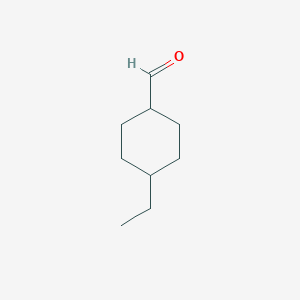

4-Ethylcyclohexane-1-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRARBLKMCCJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610813 | |

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167545-47-3 | |

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclohexane Derivatives and Aldehyde Chemistry

4-Ethylcyclohexane-1-carbaldehyde belongs to the broad class of cyclohexane (B81311) derivatives, which are fundamental scaffolds in organic chemistry. google.com The cyclohexane ring, with its characteristic chair and boat conformations, provides a three-dimensional framework that influences the reactivity and properties of the molecules it forms. The ethyl group at the 4-position introduces specific steric and electronic effects that can direct the outcome of chemical reactions.

The presence of an aldehyde functional group (-CHO) makes 4-Ethylcyclohexane-1-carbaldehyde a participant in a vast range of chemical transformations. wikipedia.org Aldehydes are well-known for their reactivity, particularly their susceptibility to nucleophilic attack at the carbonyl carbon. smolecule.com This reactivity allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups. Common reactions involving aldehydes include oxidation to carboxylic acids, reduction to alcohols, and a variety of addition reactions. numberanalytics.com The interplay between the conformational properties of the cyclohexane ring and the inherent reactivity of the aldehyde group makes 4-Ethylcyclohexane-1-carbaldehyde a molecule of considerable interest to synthetic chemists.

Significance As a Research Intermediate and Synthetic Building Block

Laboratory-Scale Synthetic Routes

In a laboratory setting, the synthesis of 4-Ethylcyclohexane-1-carbaldehyde often prioritizes selectivity and yield on a smaller scale, employing well-established chemical transformations.

Oxidation of 4-Ethylcyclohexylmethanol via Controlled Reagents

A primary laboratory method for the preparation of 4-Ethylcyclohexane-1-carbaldehyde involves the oxidation of its corresponding primary alcohol, 4-Ethylcyclohexylmethanol. This transformation requires the use of controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are commonly employed for this purpose. The reaction is typically carried out under mild conditions to ensure the selective formation of the aldehyde.

Another oxidizing agent that can be utilized is pyridinium dichromate (PDC). For instance, in a related synthesis, 4-methylene-1-cyclohexanemethanol was successfully oxidized to 4-methylenecyclohexane-1-carbaldehyde using PDC in dichloromethane (B109758). prepchem.com This demonstrates the utility of chromium-based reagents for such conversions.

The general reaction scheme for the oxidation of 4-Ethylcyclohexylmethanol is as follows:

C₂H₅C₆H₁₀CH₂OH + [O] → C₂H₅C₆H₁₀CHO + H₂O

| Oxidizing Agent | Typical Solvent | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, controlled temperature |

| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) | Room temperature, can be heated |

Other Chemical Transformations for Precursor Derivations

Beyond the direct oxidation of the corresponding alcohol, other precursor derivations can be envisioned for the laboratory synthesis of 4-Ethylcyclohexane-1-carbaldehyde. One potential route could involve the reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride. For example, the reduction of ethyl 4-oxocyclohexanecarboxylate (B1232831) can be a pathway to related cyclohexyl compounds. chemicalbook.com While not a direct synthesis of the target molecule, this highlights the versatility of precursor functional group interconversion in organic synthesis.

Industrial Production Techniques

On an industrial scale, the synthesis of 4-Ethylcyclohexane-1-carbaldehyde shifts towards more cost-effective and scalable processes, often involving catalytic methods.

Catalytic Hydrogenation of 4-Ethylbenzaldehyde

A significant industrial method for producing 4-Ethylcyclohexane-1-carbaldehyde is the catalytic hydrogenation of 4-Ethylbenzaldehyde. This process involves the reduction of the aromatic ring of 4-Ethylbenzaldehyde while preserving the aldehyde functional group. This selective hydrogenation is a key challenge.

A common approach involves a two-step process. First, the aldehyde group of 4-Ethylbenzaldehyde is protected by converting it into an acetal (B89532), for example, by reacting it with a suitable diol to form a 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) ring. This protected intermediate then undergoes catalytic hydrogenation of the benzene (B151609) ring, typically using a ruthenium catalyst. google.com Finally, the acetal is hydrolyzed to regenerate the aldehyde group, yielding 4-Ethylcyclohexane-1-carbaldehyde. google.com

| Catalyst | Reactant | Key Process Steps |

| Ruthenium (Ru) | 4-Ethylbenzaldehyde dialkyl acetal | 1. Acetal protection of the aldehyde. 2. Hydrogenation of the benzene ring. 3. Hydrolysis of the acetal. google.com |

| Palladium on Carbon (Pd/C) | 4-Ethylbenzaldehyde | Direct hydrogenation under controlled conditions. |

Hydroformylation Approaches, including Rhodium- and Cobalt-Catalyzed Processes

Hydroformylation, also known as the oxo process, presents another viable industrial route. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. In the context of synthesizing 4-Ethylcyclohexane-1-carbaldehyde, a potential precursor would be ethylcyclohexene.

The catalysts for hydroformylation are typically complexes of rhodium or cobalt. Rhodium-based catalysts are known for their high activity and selectivity under milder conditions, while cobalt catalysts are generally less expensive but may require higher pressures and temperatures. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction, determining the position of the newly introduced aldehyde group. For the synthesis of 4-Ethylcyclohexane-1-carbaldehyde, the starting material would ideally be 4-ethyl-1-cyclohexene to ensure the correct substitution pattern.

Sustainable and Novel Synthetic Strategies

The principles of green chemistry are increasingly influencing the development of new synthetic methods for a wide range of chemicals, including 4-Ethylcyclohexane-1-carbaldehyde. These strategies aim to reduce environmental impact by using less hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.govrsc.org

For aldehyde synthesis, biocatalysis offers a promising green alternative. Engineered alcohol oxidases, for example, have been successfully used to synthesize 1,4-cyclohexanedicarboxaldehyde from 1,4-cyclohexanedimethanol. nih.gov This enzymatic approach operates under mild conditions and can exhibit high selectivity, avoiding the use of heavy metal oxidants. nih.gov The application of such biocatalytic systems to the oxidation of 4-Ethylcyclohexylmethanol could provide a more sustainable route to 4-Ethylcyclohexane-1-carbaldehyde.

Furthermore, research into novel catalytic systems, such as the use of vanadium oxide loaded on fluorapatite (B74983) for multicomponent reactions, highlights the ongoing efforts to develop robust and reusable catalysts for organic synthesis. rsc.org While not directly applied to the synthesis of 4-Ethylcyclohexane-1-carbaldehyde yet, these advancements in green catalytic chemistry pave the way for future sustainable production methods.

| Strategy | Key Principles | Potential Application to 4-Ethylcyclohexane-1-carbaldehyde Synthesis |

| Biocatalysis | Use of enzymes (e.g., alcohol oxidases) | Oxidation of 4-Ethylcyclohexylmethanol under mild, aqueous conditions. nih.gov |

| Green Catalysts | Development of reusable and environmentally benign catalysts. rsc.org | Application of novel solid catalysts for hydrogenation or oxidation reactions. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. | Exploring pathways from bio-based precursors to ethylcyclohexene. |

Green Chemistry Principles in 4-Ethylcyclohexane-1-carbaldehyde Synthesis

The pursuit of greener synthetic routes for 4-Ethylcyclohexane-1-carbaldehyde is guided by the twelve principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. wikipedia.org Traditional methods for the synthesis of this aldehyde often involve the oxidation of 4-ethylcyclohexylmethanol using stoichiometric oxidants like pyridinium chlorochromate (PCC) or potassium permanganate (B83412) (KMnO4). While effective, these reagents generate significant inorganic waste and pose environmental and safety hazards.

The application of green chemistry principles seeks to address these shortcomings through several key strategies:

Less Hazardous Chemical Synthesis: A primary focus is the replacement of hazardous oxidizing agents with more benign alternatives. Catalytic amounts of transition metals with oxidants like molecular oxygen or hydrogen peroxide are being investigated. For instance, the use of a platinum catalyst dispersed on silica (B1680970) has been shown to be effective for the selective oxidation of alcohols to aldehydes using hydrogen peroxide, with water as the only byproduct. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. wiley-vch.de For aldehyde synthesis, various supported metal catalysts are being explored to improve selectivity and facilitate catalyst recovery and reuse, thereby minimizing waste.

The effectiveness of these green chemistry approaches can be quantified using various metrics. wikipedia.org The E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the product, are commonly used to assess the environmental footprint of a chemical process. nih.govmdpi.com The goal is to achieve a low E-factor and PMI, indicating a more sustainable and efficient synthesis.

Biocatalytic Oxidation Methodologies utilizing Engineered Enzymes

Biocatalysis has emerged as a powerful tool for the synthesis of fine chemicals, offering high selectivity and mild reaction conditions. The oxidation of 4-ethylcyclohexylmethanol to 4-Ethylcyclohexane-1-carbaldehyde is a prime candidate for the application of biocatalytic methods, particularly through the use of engineered enzymes. nih.gov

Alcohol dehydrogenases (ADHs) and alcohol oxidases (AOs) are the primary classes of enzymes employed for the oxidation of alcohols. nih.gov Wild-type enzymes often exhibit limitations in terms of substrate scope, stability, and activity towards non-natural substrates like 4-ethylcyclohexylmethanol. However, advances in protein engineering, particularly directed evolution and rational design, have enabled the development of tailor-made enzymes with enhanced properties.

Detailed Research Findings:

Research in this area has demonstrated the potential of engineered enzymes for the efficient and selective synthesis of aldehydes. For example, a study on an engineered alcohol oxidase variant showed a significant increase in catalytic activity (kcat) and thermostability compared to the wild-type enzyme for the oxidation of a range of primary alcohols. nih.gov While specific data for 4-ethylcyclohexylmethanol is not yet prevalent in publicly available literature, the findings for structurally similar cyclic alcohols provide a strong indication of the potential.

| Enzyme Type | Engineering Strategy | Key Improvement | Substrate Example | Potential Application to 4-Ethylcyclohexane-1-carbaldehyde Synthesis |

| Alcohol Dehydrogenase (ADH) | Directed Evolution | Increased activity and stereoselectivity | Oxidation of secondary alcohols | Potentially high conversion and selectivity in the oxidation of 4-ethylcyclohexylmethanol. |

| Alcohol Oxidase (AO) | Structure-guided Mutagenesis | Enhanced catalytic efficiency and solvent tolerance | Oxidation of hexan-1-ol | Could enable efficient oxidation in greener solvent systems with simplified downstream processing. |

The use of engineered enzymes offers several advantages in the synthesis of 4-Ethylcyclohexane-1-carbaldehyde:

High Selectivity: Enzymes can distinguish between different functional groups and stereoisomers, leading to the formation of the desired aldehyde with high purity and minimizing the formation of byproducts such as the corresponding carboxylic acid.

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents.

Sustainability: Enzymes are biodegradable and are derived from renewable resources, contributing to a more sustainable manufacturing process.

Continuous Flow Chemistry Applications for Enhanced Efficiency and Scalability

Continuous flow chemistry has gained significant traction as a modern manufacturing technology, offering numerous advantages over traditional batch processing, particularly for oxidation reactions. researchgate.net The synthesis of 4-Ethylcyclohexane-1-carbaldehyde can greatly benefit from the implementation of continuous flow systems, leading to enhanced efficiency, safety, and scalability.

In a continuous flow setup, reactants are continuously pumped through a reactor where the chemical transformation occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. mit.edu

Research Findings and Potential Setups:

Studies on the continuous flow oxidation of various alcohols to aldehydes have demonstrated the feasibility and benefits of this approach. For instance, a continuous flow system using a packed-bed reactor with a supported TEMPO catalyst and sodium hypochlorite (B82951) as the oxidant has been shown to be highly effective for the selective oxidation of primary alcohols to aldehydes with high yields and short reaction times. acs.org

A potential continuous flow setup for the synthesis of 4-Ethylcyclohexane-1-carbaldehyde could involve the following components:

| Component | Description | Benefit for 4-Ethylcyclohexane-1-carbaldehyde Synthesis |

| Pumps | Precisely deliver streams of 4-ethylcyclohexylmethanol and the oxidizing agent (e.g., H2O2 or a catalytic system). | Accurate control of stoichiometry and reaction rate. |

| Microreactor or Packed-Bed Reactor | Provides a high surface-area-to-volume ratio for efficient heat and mass transfer. Can be packed with a heterogeneous catalyst. | Enhanced reaction rates, improved temperature control to prevent over-oxidation, and easy catalyst separation and reuse. |

| Back-Pressure Regulator | Maintains a constant pressure within the reactor, allowing for reactions to be performed at elevated temperatures without solvent boiling. | Enables the use of lower boiling point green solvents and can accelerate reaction rates. |

| In-line Analysis (e.g., FTIR or HPLC) | Monitors the reaction progress in real-time. | Allows for rapid optimization of reaction conditions and ensures consistent product quality. |

The adoption of continuous flow chemistry for the production of 4-Ethylcyclohexane-1-carbaldehyde offers several key advantages:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Improved Efficiency and Yield: Precise control over reaction parameters leads to higher selectivity and reduced byproduct formation, resulting in improved yields and simplified purification.

Scalability: Scaling up production in a continuous flow system is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. researchgate.net

Process Intensification: Continuous flow reactors can significantly reduce reaction times and equipment footprint compared to batch processes, leading to a more compact and efficient manufacturing process.

Elucidation of Stereochemistry and Conformational Dynamics of 4 Ethylcyclohexane 1 Carbaldehyde

Configurational Isomerism and Diastereomeric Considerations

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.orgchemistrysteps.com For 4-ethylcyclohexane-1-carbaldehyde, which is a 1,4-disubstituted cyclohexane (B81311), this isomerism manifests as cis-trans diastereomerism. Diastereomers are stereoisomers that are not mirror images of each other. sydney.edu.au

Cis Isomer : In the cis isomer, the ethyl and aldehyde groups are on the same side of the cyclohexane ring. When considering the chair conformation, this arrangement requires one substituent to be in an axial position (pointing vertically) and the other to be in an equatorial position (pointing outwards from the ring's equator). libretexts.org

Trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring. This allows for two distinct chair conformations: one where both the ethyl and aldehyde groups are in equatorial positions (diequatorial) and another, much less stable conformer, where both groups are in axial positions (diaxial). libretexts.org

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar; it adopts a puckered three-dimensional structure to relieve angle and torsional strain. libretexts.orgutexas.edu Of its various conformations (including the boat, twist-boat, and half-chair), the chair conformation is overwhelmingly the most stable and energetically favorable. libretexts.orgwikipedia.orgmasterorganicchemistry.com

The stability of the chair conformation arises from its geometry, where all carbon-carbon bonds have bond angles of approximately 111°, close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.org Furthermore, all hydrogen atoms on adjacent carbons are in a staggered arrangement, which eliminates torsional strain. khanacademy.org

A key feature of cyclohexane is its conformational flexibility, specifically the "ring flip," a rapid process at room temperature where one chair conformation converts into another. masterorganicchemistry.comopenochem.org During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com For a monosubstituted cyclohexane, this results in an equilibrium between two non-equivalent chair conformers. libretexts.org

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to avoid steric hindrance. fiveable.melibretexts.org When a substituent occupies an axial position, it experiences unfavorable steric repulsion with the two other axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. openochem.orgsapub.org

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com

For an ethyl group, the A-value is approximately 1.75 kcal/mol. masterorganicchemistry.com This value is only slightly higher than that of a methyl group (1.70 kcal/mol). The modest increase is because the ethyl group can rotate around its carbon-carbon single bond to orient the terminal methyl group away from the cyclohexane ring, thereby minimizing the steric clash. masterorganicchemistry.comlibretexts.orgyoutube.com The primary steric interaction involves the CH₂ group directly attached to the ring. masterorganicchemistry.com

The sp² hybridization of the carbonyl carbon in the aldehyde group results in a planar geometry for the C-CHO unit. This planarity, compared to the tetrahedral sp³ carbon of the ethyl group, influences how it interacts with the ring. While the aldehyde group is less sterically demanding than an ethyl group, its placement in an axial position still leads to destabilizing 1,3-diaxial interactions. youtube.com

Table 1: Conformational Free Energy (A-Values) for Selected Substituents A-values represent the energy penalty (in kcal/mol) for a substituent being in the axial position versus the equatorial position.

| Substituent | Formula | A-Value (kcal/mol) |

| Ethyl | -CH₂CH₃ | ~1.75 masterorganicchemistry.com |

| Isopropyl | -CH(CH₃)₂ | ~2.15 masterorganicchemistry.com |

| tert-Butyl | -C(CH₃)₃ | ~4.9 masterorganicchemistry.com |

| Methyl | -CH₃ | ~1.70 masterorganicchemistry.com |

| Carboxylic Acid | -COOH | ~1.2 ubc.ca |

| Cyano | -CN | ~0.2 ubc.ca |

Dynamic Stereochemistry in Solution: Experimental and Theoretical Insights

At room temperature, the ring flip of substituted cyclohexanes is so rapid that the individual axial and equatorial conformers cannot be isolated. masterorganicchemistry.com Instead, the molecule exists as a dynamic equilibrium mixture. The relative populations of these conformers can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. masterorganicchemistry.comacs.org By analyzing NMR spectra, often at low temperatures to slow the interconversion, chemists can deduce the energy difference between the conformers and the percentage of each conformer present at equilibrium. masterorganicchemistry.com

Theoretical insights from computational chemistry provide a complementary approach. sapub.org Molecular modeling programs can be used to construct the different possible conformations of 4-ethylcyclohexane-1-carbaldehyde, perform energy minimization calculations to find the most stable geometries, and predict their relative energy levels. sapub.org These calculations help confirm experimental findings and provide a detailed picture of the steric interactions, such as 1,3-diaxial strain, that govern conformational preferences. sapub.org

For 4-ethylcyclohexane-1-carbaldehyde, the analysis of its diastereomers leads to the following stability predictions:

trans isomer : The diequatorial conformer is significantly more stable than the diaxial conformer. The diaxial conformer would have a combined steric strain from both the axial ethyl and axial aldehyde groups, making its population at equilibrium negligible. Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

cis isomer : The cis isomer must have one axial and one equatorial group. youtube.com Since the ethyl group has a larger A-value than the aldehyde group (1.75 vs. ~1.2 kcal/mol), the most stable conformer of the cis isomer will be the one with the bulkier ethyl group in the equatorial position and the aldehyde group in the axial position. libretexts.orgyoutube.com

Table 2: Conformational Analysis Summary for 4-Ethylcyclohexane-1-carbaldehyde Isomers

| Isomer | Conformation 1 (Substituent Positions) | Conformation 2 (Substituent Positions) | More Stable Conformer |

| trans | Ethyl (eq), Aldehyde (eq) | Ethyl (ax), Aldehyde (ax) | Diequatorial is overwhelmingly more stable. |

| cis | Ethyl (eq), Aldehyde (ax) | Ethyl (ax), Aldehyde (eq) | Ethyl (eq), Aldehyde (ax) is more stable. |

Reaction Mechanisms and Transformational Chemistry of 4 Ethylcyclohexane 1 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The chemistry of 4-Ethylcyclohexane-1-carbaldehyde is largely dominated by the reactivity of its aldehyde functional group. The carbonyl carbon in the aldehyde is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a variety of important chemical transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final product. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond of the carbonyl group and creating a new single bond.

The reactivity of the aldehyde is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one alkyl group attached to the carbonyl carbon, which provides less steric hindrance and less electron-donating stabilization of the partial positive charge on the carbonyl carbon.

Oxidation Pathways to Carboxylic Acids Utilizing Specific Oxidizing Agents

Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. The presence of a hydrogen atom on the carbonyl carbon is what makes aldehydes susceptible to oxidation.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) under acidic conditions. libretexts.orgmasterorganicchemistry.com The reaction with acidified potassium dichromate(VI) is often accompanied by a color change from orange to green as the chromium is reduced from the +6 to the +3 oxidation state. libretexts.org Under alkaline conditions, the oxidation of an aldehyde will produce a carboxylate salt. libretexts.org

Table 1: Oxidation of 4-Ethylcyclohexane-1-carbaldehyde

| Oxidizing Agent | Product | General Conditions |

| Potassium Permanganate (KMnO₄) | 4-Ethylcyclohexane-1-carboxylic acid | Acidic or alkaline soln |

| Potassium Dichromate (K₂Cr₂O₇) | 4-Ethylcyclohexane-1-carboxylic acid | Acidic solution (H₂SO₄) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-Ethylcyclohexane-1-carboxylate | Aqueous ammonia |

| Fehling's Solution (Cu²⁺ complex) | 4-Ethylcyclohexane-1-carboxylate | Alkaline solution, heat |

Reduction Pathways to Primary Alcohols with Selective Reducing Agents

The aldehyde group can be reduced to a primary alcohol. This is a common and useful transformation in organic synthesis. Selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are typically employed for this purpose. masterorganicchemistry.comlibretexts.org

Sodium borohydride is a milder reducing agent and is often used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a subsequent aqueous workup. libretexts.org Both reagents operate by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk

Table 2: Reduction of 4-Ethylcyclohexane-1-carbaldehyde

| Reducing Agent | Product | Typical Solvent(s) |

| Sodium Borohydride (NaBH₄) | (4-Ethylcyclohexyl)methanol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | (4-Ethylcyclohexyl)methanol | Diethyl ether, THF |

The mechanism involves the nucleophilic addition of the hydride to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent or during the workup to give the primary alcohol. chemguide.co.uk

Transformations Involving the Cyclohexane (B81311) Ring and Ethyl Substituent

While the aldehyde group is the primary site of reactivity, the cyclohexane ring and the ethyl substituent can also participate in chemical transformations.

Substitution Reactions on the Ethyl Group (e.g., Halogenation)

The ethyl group attached to the cyclohexane ring can undergo substitution reactions, most notably free-radical halogenation. wikipedia.org This type of reaction is characteristic of alkanes and alkyl groups. The reaction is typically initiated by UV light or a radical initiator. wikipedia.org

In the case of the ethyl group, halogenation can occur at either the benzylic-like position (the carbon attached to the ring) or the terminal methyl group. The selectivity of the reaction depends on the halogen used. Bromination is generally more selective than chlorination, favoring the substitution of the hydrogen at the more substituted carbon due to the greater stability of the resulting secondary radical. chadsprep.com

Table 3: Potential Monohalogenation Products of the Ethyl Group

| Reagent(s) | Potential Product(s) | Reaction Type |

| Cl₂ / UV light | 4-(1-Chloroethyl)cyclohexane-1-carbaldehyde & 4-(2-chloroethyl)cyclohexane-1-carbaldehyde | Free-radical substitution |

| Br₂ / UV light | 4-(1-Bromoethyl)cyclohexane-1-carbaldehyde (major) & 4-(2-bromoethyl)cyclohexane-1-carbaldehyde | Free-radical substitution |

It is important to note that these reactions can lead to a mixture of products, and controlling the selectivity can be challenging. drishtiias.com

Derivatization of the Cyclohexane Scaffold for Structural Complexity

The 4-ethylcyclohexane-1-carbaldehyde framework serves as a versatile starting point for the synthesis of structurally complex molecules, particularly through reactions that build upon the aldehyde and the cyclohexane ring. Key transformations include the formation of new carbon-carbon bonds and the construction of fused or spirocyclic systems.

Carbon-Carbon Bond Forming Reactions

Classic carbonyl addition reactions are frequently employed to extend the carbon skeleton. The Wittig reaction, for instance, converts the aldehyde into an alkene with high regioselectivity. lumenlearning.comlibretexts.org The reaction proceeds through a phosphorus ylide, which attacks the electrophilic carbonyl carbon to form a four-membered oxaphosphetane intermediate. chemistrysteps.commasterorganicchemistry.com This intermediate then collapses to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide used. libretexts.org

The Knoevenagel condensation is another powerful tool, reacting the aldehyde with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine. numberanalytics.commasterorganicchemistry.com This reaction involves a nucleophilic addition to the carbonyl followed by dehydration, yielding an electron-deficient α,β-unsaturated product. numberanalytics.comsci-hub.se These products are valuable intermediates for further transformations, including Michael additions and cyclizations. mdpi.comnih.gov

Addition of organometallic reagents, such as Grignard reagents (R-MgBr), provides a direct route to secondary alcohols. The nucleophilic alkyl or aryl group of the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide. organic-chemistry.orgmasterorganicchemistry.comleah4sci.com The stereochemistry of the newly formed chiral center is dependent on the facial selectivity of the nucleophilic attack on the prochiral carbonyl group, which can be influenced by the steric bulk of both the Grignard reagent and the 4-ethylcyclohexyl group. scielo.br

| Reaction | Reagent(s) | Product Type | Key Intermediates |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Oxaphosphetane chemistrysteps.com |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) + Base | α,β-Unsaturated Compound | Enolate, β-hydroxy intermediate masterorganicchemistry.com |

| Grignard Reaction | Organomagnesium Halide (R-MgX), then H₃O⁺ | Secondary Alcohol | Alkoxide leah4sci.com |

Synthesis of Spirocyclic Compounds

The cyclohexane ring of 4-ethylcyclohexane-1-carbaldehyde is a prime candidate for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry. scielo.br One common strategy involves a multi-component reaction, such as a 1,3-dipolar cycloaddition. For example, an azomethine ylide, generated in situ from the condensation of an amino acid (like sarcosine (B1681465) or l-proline) with an aldehyde, can react with a dipolarophile. ua.esnih.gov While direct examples with 4-ethylcyclohexane-1-carbaldehyde are not prevalent in the literature, its participation in such a sequence with a suitable dipolarophile could theoretically lead to the formation of a spiro-pyrrolidine ring at the C1 position of the cyclohexane. The reaction order and conditions are crucial for achieving high yields and diastereoselectivity. ua.es The synthesis of spiro[cyclohexane-2-indoline] alkaloids has been achieved through a direct spirocyclization approach, highlighting the feasibility of forming such complex structures from cyclohexane precursors. nih.gov

Mechanistic Studies of Key Chemical Transformations

Understanding the mechanisms of fundamental reactions like oxidation and reduction is critical for controlling the outcome of synthetic routes involving 4-ethylcyclohexane-1-carbaldehyde.

Oxidation of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid, 4-ethylcyclohexane-1-carboxylic acid. A common and mild oxidizing agent for this transformation is Pyridinium (B92312) Chlorochromate (PCC). masterorganicchemistry.com The mechanism of PCC oxidation begins with the nucleophilic attack of the alcohol (formed from the hydration of the aldehyde in the presence of trace water) onto the chromium atom of PCC, forming a chromate (B82759) ester intermediate. numberanalytics.comchemistrysteps.com In the subsequent step, a base (such as pyridine) removes the proton from the carbonyl carbon, leading to an E2-like elimination. This step involves the collapse of the C-H bond electrons to form the C=O double bond of the carboxylic acid and the reduction of Cr(VI) to Cr(IV). chemistrysteps.comorganicchemistrytutor.com The use of an anhydrous solvent like dichloromethane (B109758) (DCM) is crucial to prevent the formation of the aldehyde hydrate, which can halt the oxidation at the aldehyde stage. masterorganicchemistry.comorganicchemistrytutor.com

Mechanism of PCC Oxidation

Formation of Chromate Ester: The aldehyde reacts with PCC to form a chromate ester.

Elimination: A base abstracts a proton, leading to the formation of the carboxylic acid and a reduced chromium species. chemistrysteps.com

Reduction of the Aldehyde

Reduction of the aldehyde group yields the primary alcohol, (4-ethylcyclohexyl)methanol. Sodium borohydride (NaBH₄) is a common and selective reagent for this purpose. numberanalytics.commasterorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This nucleophilic attack results in the formation of an alkoxide intermediate. researchgate.net A subsequent workup with a protic solvent (like methanol or water) protonates the alkoxide to give the final alcohol product. numberanalytics.commasterorganicchemistry.com

Due to the planar nature of the carbonyl group, the hydride can attack from either face. In the case of 4-ethylcyclohexane-1-carbaldehyde, this generally leads to a mixture of diastereomeric alcohols if other stereocenters are present or created. However, for this specific molecule, the reduction leads to a single achiral primary alcohol. The stereochemistry of the reduction of substituted cyclohexanones is well-studied, where axial or equatorial attack of the hydride leads to different diastereomeric products, a concept that becomes relevant if the cyclohexane ring itself contains other substituents. researchgate.net

| Transformation | Reagent | Key Mechanistic Step | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | Formation of a chromate ester followed by elimination chemistrysteps.com | 4-Ethylcyclohexane-1-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | Nucleophilic attack by a hydride ion masterorganicchemistry.com | (4-Ethylcyclohexyl)methanol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton NMR (¹H NMR) Applications for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org Electronegative atoms and unsaturated groups, for instance, tend to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). libretexts.org

For 4-Ethylcyclohexane-1-carbaldehyde, the aldehyde proton (CHO) is highly deshielded and typically appears at a chemical shift of approximately 9.8 ppm. The protons of the ethyl group and the cyclohexane (B81311) ring exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment. The chemical shifts of protons on a cyclohexane ring are dependent on their axial or equatorial position, providing insight into the conformational preferences of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 4-Ethylcyclohexane-1-carbaldehyde

| Proton Type | Predicted Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 oregonstate.edu |

| Cyclohexane Ring (CH) | 1.0 - 2.5 |

| Ethyl Group (-CH₂-) | 1.2 - 1.7 |

| Ethyl Group (-CH₃) | 0.8 - 1.2 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Carbon NMR (¹³C NMR) Applications for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub While the natural abundance of the ¹³C isotope is low (~1.1%), modern NMR techniques allow for the routine acquisition of high-quality spectra. pressbooks.pubcompoundchem.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which minimizes signal overlap. pressbooks.pub

In 4-Ethylcyclohexane-1-carbaldehyde, the carbonyl carbon of the aldehyde group is significantly deshielded and appears at the downfield end of the spectrum, generally in the range of 190-210 ppm. compoundchem.compdx.edu The carbons of the cyclohexane ring and the ethyl group resonate at higher fields, with their specific chemical shifts providing information about their substitution and local environment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-Ethylcyclohexane-1-carbaldehyde

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 210 compoundchem.compdx.edu |

| Cyclohexane Ring (CH) | 20 - 60 |

| Ethyl Group (-CH₂) | 20 - 40 |

| Ethyl Group (-CH₃) | 10 - 20 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, identifying which protons are adjacent to one another. sdsu.edu This is crucial for tracing the spin systems within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is invaluable for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons.

These 2D NMR experiments, when used in combination, provide a comprehensive map of the molecular structure of 4-Ethylcyclohexane-1-carbaldehyde, confirming the connectivity of the ethyl group to the cyclohexane ring and the position of the carbaldehyde group.

Dynamic NMR for Measuring Chair-Flipping Energy Barriers (ΔG‡)

Substituted cyclohexanes, like 4-Ethylcyclohexane-1-carbaldehyde, exist in a dynamic equilibrium between two chair conformations. The rate of this "chair-flipping" process is temperature-dependent. Dynamic NMR spectroscopy can be used to study this conformational exchange. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for axial and equatorial protons can be observed. As the temperature increases, the rate of chair-flipping increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the rate of the exchange process and calculate the free energy of activation (ΔG‡) for the chair-flipping.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni.lu This information can be used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure based on fragmentation patterns.

For 4-Ethylcyclohexane-1-carbaldehyde (molecular formula C₉H₁₆O), the molecular ion peak (M⁺) would be expected at an m/z of 140.22. nih.gov The fragmentation of aldehydes in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.orgmiamioh.edu Alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon, is a predominant fragmentation pathway for aldehydes and ketones. youtube.com The fragmentation pattern of 4-Ethylcyclohexane-1-carbaldehyde would also be influenced by the cyclohexane ring, which can undergo characteristic ring-opening and fragmentation pathways. The loss of the ethyl group (M-29) is another plausible fragmentation. youtube.com

Table 3: Predicted Mass Spectrometry Fragments for 4-Ethylcyclohexane-1-carbaldehyde

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₉H₁₆O]⁺ | 140 | Molecular Ion (M⁺) |

| [C₉H₁₅O]⁺ | 139 | Loss of a hydrogen atom (M-1) |

| [C₈H₁₅]⁺ | 111 | Loss of the formyl group (M-29) |

| [C₇H₁₁O]⁺ | 111 | Loss of the ethyl group (M-29) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. amazonaws.com Different types of chemical bonds vibrate at characteristic frequencies, and these vibrations result in absorption bands at specific wavenumbers in the IR spectrum. vscht.cz

For 4-Ethylcyclohexane-1-carbaldehyde, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. msu.edu The presence of this band is a clear indication of a carbonyl compound. Additionally, the C-H stretching vibration of the aldehyde proton gives rise to two characteristic, weaker bands around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. vscht.czpressbooks.pub The presence of both the C=O stretch and these two C-H stretches is strong evidence for an aldehyde functional group. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane ring and the ethyl group in the 3000-2850 cm⁻¹ region. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for 4-Ethylcyclohexane-1-carbaldehyde

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1740 - 1720 msu.edu | Strong |

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 vscht.czpressbooks.pub | Medium |

| Alkane (C-H) | Stretch | 3000 - 2850 libretexts.org | Strong |

| Alkane (CH₂) | Bend | ~1465 | Medium |

Computational Chemistry and Theoretical Investigations of 4 Ethylcyclohexane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) has become a primary computational tool for studying medium to large organic molecules due to its excellent balance of accuracy and computational cost. For 4-Ethylcyclohexane-1-carbaldehyde, DFT is instrumental in modeling the electronic effects of the ethyl and aldehyde groups on the cyclohexane (B81311) ring and in mapping out the potential energy surfaces of its reactions.

Researchers employ various functionals within DFT, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or 6-311+G(d,p), to optimize molecular geometries and locate transition states. For instance, in reactions involving the aldehyde group, such as nucleophilic addition or oxidation, DFT can calculate the activation energies by identifying the transition state structure connecting reactants and products. A computational study on a related compound, 2-hydroxycyclohexane-1-carbaldehyde, utilized the B3LYP/6-311+g(d,p) level of theory to explore its reaction pathways, demonstrating the utility of this approach. acs.org

The electronic effect of the ethyl group, an electron-donating group, influences the reactivity of the aldehyde. DFT calculations can quantify this effect by analyzing the partial charges on the atoms, particularly the carbonyl carbon. The electron-donating nature of the ethyl group slightly reduces the partial positive charge on the carbonyl carbon, potentially making it less reactive towards nucleophiles compared to an unsubstituted cyclohexanecarbaldehyde. youtube.comlibretexts.org

DFT is also used to investigate the mechanisms of more complex reactions. For example, in the aerobic oxidation of aldehydes, DFT calculations can elucidate the interaction of oxygen with the catalyst and the aldehyde substrate, mapping out the energy profile of the reaction, including intermediate and transition states. rsc.org Similarly, for reactions like electrocatalytic C-C coupling, DFT can help understand why conjugation between an aromatic ring and the aldehyde group facilitates the reaction, a feature absent in saturated systems like 4-Ethylcyclohexane-1-carbaldehyde. acs.org

A typical output from a DFT calculation on the transition state for a hypothetical reaction, such as the addition of a nucleophile (Nu-), is presented below.

Table 1: Hypothetical DFT-Calculated Parameters for Nucleophilic Addition to 4-Ethylcyclohexane-1-carbaldehyde

| Parameter | Value | Description |

| Functional/Basis Set | B3LYP/6-311+G(d,p) | Level of theory used for the calculation. |

| Activation Energy (ΔE‡) | 10-15 kcal/mol | The energy barrier for the reaction. |

| Imaginary Frequency | -250 cm⁻¹ | Confirms the structure is a true transition state. |

| Key Bond Distance (Nu-C) | ~2.2 Å | The distance of the forming bond in the transition state. |

Note: The data in this table is hypothetical and serves as an illustrative example of typical computational results.

Ab initio methods are a class of quantum chemistry calculations that are based entirely on quantum mechanics and fundamental physical constants, without the inclusion of empirical data. ijert.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT.

For 4-Ethylcyclohexane-1-carbaldehyde, ab initio calculations are particularly useful for obtaining precise values for its conformational energies. The cyclohexane ring exists in multiple conformations, with the chair form being the most stable. ijert.orgacs.org The ethyl and carbaldehyde substituents can occupy either axial or equatorial positions. The relative energies of these different conformers (e.g., cis vs. trans, and axial vs. equatorial arrangements of the substituents) can be calculated with high accuracy.

The energy difference between the conformer with an axial substituent and the one with an equatorial substituent is dominated by steric strain, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org For an ethyl group, this energy difference is a known quantity. Ab initio calculations can precisely model these interactions for the complete molecule. Geometry optimization using methods like MP2 with a suitable basis set (e.g., aug-cc-pVTZ) can yield highly reliable structural parameters and relative energies for the different stable conformers of 4-Ethylcyclohexane-1-carbaldehyde.

Table 2: Illustrative Ab Initio Calculated Relative Energies for Conformations of 4-Ethylcyclohexane-1-carbaldehyde

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| trans-1 | 1-CHO (eq), 4-Ethyl (eq) | 0.00 (most stable) |

| trans-2 | 1-CHO (ax), 4-Ethyl (ax) | ~5.5 |

| cis-1 | 1-CHO (eq), 4-Ethyl (ax) | ~2.5 |

| cis-2 | 1-CHO (ax), 4-Ethyl (eq) | ~3.0 |

Note: These values are estimates based on data for monosubstituted cyclohexanes and serve as an illustrative example. "eq" denotes equatorial and "ax" denotes axial.

Molecular Dynamics (MD) Simulations for Solvent Effects on Reaction Kinetics and Conformational Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time by solving Newton's equations of motion. ucdavis.edu This technique allows for the study of dynamic processes, including conformational changes and the influence of the solvent environment on molecular behavior. nih.gov

For 4-Ethylcyclohexane-1-carbaldehyde, MD simulations are invaluable for understanding its conformational flexibility in solution. While quantum calculations can determine the relative energies of static conformers, MD simulations can model the dynamic interconversion between them, such as the "ring flip" of the cyclohexane moiety. nih.gov These simulations can reveal the timescale of these motions and how they are affected by different solvents.

Furthermore, MD simulations are crucial for studying solvent effects on reaction kinetics. The rate of a reaction in solution can be significantly different from the gas phase due to solvation effects. MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to calculate the free energy of solvation for reactants and transition states. This allows for the computation of a potential of mean force (PMF), which describes the free energy profile along a reaction coordinate in solution, providing a more realistic prediction of the reaction's activation energy. nih.gov For example, the addition of a nucleophile to the aldehyde could be modeled in various solvents to predict how solvent polarity and hydrogen bonding capabilities would alter the reaction rate. ua.es

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for the detailed elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, characterizing all intermediates and transition states along the way. libretexts.org

For 4-Ethylcyclohexane-1-carbaldehyde, computational studies can clarify the mechanisms of its characteristic reactions. For example, the reduction of the aldehyde to an alcohol using a hydride reagent like sodium borohydride (B1222165) can be modeled. DFT calculations can determine the structure of the transition state for the hydride attack on the carbonyl carbon and compute the associated energy barrier. libretexts.org

Similarly, the mechanism of oxidation to a carboxylic acid can be investigated. rsc.org These studies can reveal whether the reaction proceeds through a radical mechanism or a concerted pathway, and how factors like the solvent or catalyst influence the mechanism. Computational studies on enzymes that process similar substrates have shown that such methods can pinpoint the roles of specific amino acid residues in stabilizing transition states. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand the reactivity of 4-Ethylcyclohexane-1-carbaldehyde. In QSAR, molecular descriptors are calculated for a molecule, which are numerical representations of its structural, physical, or electronic properties. For predicting the reactivity of the aldehyde group, relevant descriptors would include:

Electronic Descriptors: Partial charge on the carbonyl carbon, energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy and a more positive partial charge generally correlate with higher reactivity towards nucleophiles. youtube.com

Steric Descriptors: Molecular volume, surface area, or specific parameters describing the steric hindrance around the aldehyde group.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

QSAR models are often built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov For instance, a QSAR model could be developed to predict the rate constant for the reaction of various aldehydes with a specific nucleophile. rsc.org By calculating the relevant descriptors for 4-Ethylcyclohexane-1-carbaldehyde, its reactivity could then be predicted using the established model. This approach is particularly powerful for screening large numbers of compounds or for predicting properties that are difficult to measure experimentally.

Strategic Applications of 4 Ethylcyclohexane 1 Carbaldehyde in Contemporary Organic Synthesis

Role as a Versatile Organic Building Block

4-Ethylcyclohexane-1-carbaldehyde serves as a foundational building block in organic synthesis due to the reactivity of its aldehyde functional group and the structural influence of the ethylcyclohexane (B155913) moiety. The aldehyde group is susceptible to a wide range of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions. smolecule.com This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

The presence of the 4-ethylcyclohexane ring imparts specific steric and conformational properties to the molecules synthesized from it. The ethyl group's steric hindrance can influence the stereochemical outcome of reactions, making it a useful tool for controlling the three-dimensional arrangement of atoms in a molecule. This combination of reactivity and structural definition makes 4-ethylcyclohexane-1-carbaldehyde a versatile starting material for a multitude of organic compounds.

Precursor for Advanced Chemical Synthesis

The utility of 4-ethylcyclohexane-1-carbaldehyde extends to its role as a precursor for a variety of advanced chemical products, spanning pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, 4-ethylcyclohexane-1-carbaldehyde is utilized as an intermediate in the synthesis of more complex drug candidates. The aldehyde functionality can readily undergo reactions such as Schiff base formation, a common step in the synthesis of various pharmaceutical agents. Its structural framework can be incorporated into larger molecules being investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Synthesis of Agrochemical Components

The structural motifs derived from 4-ethylcyclohexane-1-carbaldehyde are also relevant in the development of new agrochemicals. The specific stereochemistry and physicochemical properties imparted by the ethylcyclohexane ring can influence the biological activity and environmental fate of these compounds. By serving as a starting point for more elaborate structures, it contributes to the synthesis of novel pesticides and herbicides.

Development of Specialty Chemicals (e.g., Fragrances, Flavors)

The organoleptic properties of derivatives of 4-ethylcyclohexane-1-carbaldehyde make it a valuable precursor in the fragrance and flavor industry. While the compound itself may not be the final fragrant or flavoring agent, its derivatives can possess unique scent and taste profiles. For instance, related cyclohexene (B86901) carboxylic acids have been noted for their woody and spicy characteristics, which can add "naturalness" and strength to flavor compositions like artificial vanilla. google.com The synthesis of such specialty chemicals often involves the chemical modification of the aldehyde group and the cyclohexane (B81311) ring to achieve the desired sensory attributes. nih.gov

Construction of Complex Biologically Relevant Molecules, such as Enzyme Inhibitors and Receptor Ligands

The structural characteristics of 4-ethylcyclohexane-1-carbaldehyde make it a suitable scaffold for the design and synthesis of complex molecules with specific biological activities, including enzyme inhibitors and receptor ligands. The aldehyde group can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. researchgate.net This covalent interaction can lead to irreversible inhibition of enzyme function.

In the context of receptor ligands, the ethylcyclohexane moiety can provide the necessary steric bulk and lipophilicity to facilitate binding to specific receptor pockets. The ability to modify the aldehyde group allows for the introduction of various pharmacophores that can interact with the receptor, modulating its activity. The design of such molecules often involves computational modeling to predict binding affinities and guide the synthetic strategy.

Enantioselective Synthesis of Chiral Derivatives

The presence of a stereocenter at the 4-position of the cyclohexane ring, when the substituents are cis or trans to the aldehyde, and the potential for creating a new stereocenter at the aldehyde carbon, makes 4-ethylcyclohexane-1-carbaldehyde a target for enantioselective synthesis. The steric influence of the ethyl group can play a crucial role in directing the approach of reagents in asymmetric reactions, leading to the preferential formation of one enantiomer over the other. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or even cause undesirable side effects. Methodologies such as asymmetric catalysis can be employed to achieve high enantiomeric excess in the synthesis of chiral derivatives from this precursor.

Q & A

Q. Methodology :

- NMR (¹H/¹³C) : Assigns ethyl and aldehyde protons (δ ~9.8 ppm for aldehyde H) and confirms cyclohexane chair conformation.

- IR Spectroscopy : Detects aldehyde C=O stretch (~1720 cm⁻¹).

- Mass Spectrometry : Confirms molecular ion (M⁺ at m/z 154) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry using SHELX refinement .

What computational methods are suitable for predicting the reactivity of 4-Ethylcyclohexane-1-carbaldehyde in nucleophilic addition reactions?

Q. Methodology :

- Density Functional Theory (DFT) : Models transition states and electronic effects of the ethyl group on aldehyde reactivity.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

- Docking Studies : Predicts interactions with enzymes (e.g., aldehyde dehydrogenases) .

What are the primary research applications of 4-Ethylcyclohexane-1-carbaldehyde in organic chemistry?

Q. Methodology :

- Pharmaceutical Intermediates : Used in Schiff base formation for drug candidates.

- Asymmetric Catalysis : Ethyl group’s steric effects guide enantioselective reactions.

- Polymer Chemistry : Crosslinking agent in resin synthesis .

How does the steric effect of the ethyl group influence the conformational dynamics of 4-Ethylcyclohexane-1-carbaldehyde in solution?

Q. Methodology :

- Dynamic NMR : Measures chair-flipping energy barriers (ΔG‡) to assess ethyl’s axial/equatorial preference.

- Computational Modeling (DFT) : Predicts substituent effects on ring puckering .

What safety precautions are recommended when handling 4-Ethylcyclohexane-1-carbaldehyde?

Q. Methodology :

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to aldehyde volatility.

- Storage : Inert atmosphere, away from oxidizers (based on SDS analogs) .

How can X-ray crystallography resolve the crystal structure of 4-Ethylcyclohexane-1-carbaldehyde, and what challenges arise?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.